
Acoziborole: A Technical Guide to its Activity
Against Trypanosoma Species

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Acoziborole

Cat. No.: B605153 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Acoziborole (formerly SCYX-7158) is a novel, single-dose, orally bioavailable benzoxaborole

compound with potent trypanocidal activity.[1] Developed by the Drugs for Neglected Diseases

initiative (DNDi), it represents a significant advancement in the potential treatment of Human

African Trypanosomiasis (HAT), also known as sleeping sickness, a neglected tropical disease

caused by parasites of the Trypanosoma brucei species.[2][3] This technical guide provides an

in-depth overview of acoziborole's activity against various Trypanosoma species, detailing its

mechanism of action, summarizing quantitative data, and outlining key experimental protocols.

Data Presentation: In Vitro and In Vivo Activity of
Acoziborole
The following tables summarize the currently available quantitative data on the efficacy of

acoziborole against different Trypanosoma species and strains.

Table 1: In Vitro Activity of Acoziborole against Trypanosoma brucei Species
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Species Strain IC50 (µg/mL)
Incubation
Time (h)

Reference

Trypanosoma

brucei brucei
S427 ~0.25 - 0.37 72 [4]

Trypanosoma

brucei

rhodesiense

STIB900 ~0.07 72 [4]

Trypanosoma

brucei

gambiense

Various ~0.07 - 0.37 72 [4]

Table 2: Clinical Efficacy of Acoziborole against Trypanosoma brucei gambiense (Phase II/III

Trial)

Disease Stage
Patient
Population

Treatment
Success Rate
(18 months)

Confidence
Interval (95%)

Reference

Late-stage HAT 167 patients 95% 91.2-97.7 [5]

Early-stage HAT 41 patients 100% - [3]

Note on other Trypanosoma species: While benzoxaboroles as a class are being investigated

for activity against other trypanosomes like Trypanosoma cruzi (the causative agent of Chagas

disease) and animal pathogenic trypanosomes such as T. congolense and T. evansi, specific

IC50 or EC50 values for acoziborole against these species are not readily available in the

reviewed literature.[6][7] One study identified a benzoxaborole prodrug, AN15368, with

nanomolar activity against T. cruzi.[8]

Mechanism of Action
Acoziborole's primary mechanism of action involves the inhibition of the cleavage and

polyadenylation specificity factor 3 (CPSF3) in trypanosomes.[9] CPSF3 is a critical

endonuclease involved in the processing of pre-mRNA. By inhibiting this enzyme, acoziborole
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disrupts the maturation of messenger RNA (mRNA), leading to a cascade of downstream

effects that ultimately result in parasite death.[9]

Recent research also suggests that acoziborole may have additional, CPSF3-independent

modes of action. Studies have shown that treatment with acoziborole leads to the

destabilization of CPSF3 and other proteins, inhibition of polypeptide translation, and a

reduction in the endocytosis of the haptoglobin-hemoglobin complex, which is essential for the

parasite's iron acquisition.[2]
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Figure 1: Proposed mechanism of action of acoziborole in Trypanosoma.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are summaries of key experimental protocols used in the evaluation of acoziborole.
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In Vitro Susceptibility Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of acoziborole against

various Trypanosoma species.

General Protocol:

Parasite Culture: Bloodstream form trypanosomes are cultured in a suitable medium (e.g.,

HMI-9) supplemented with fetal bovine serum at 37°C in a 5% CO2 environment.

Drug Preparation: Acoziborole is dissolved in a suitable solvent (e.g., DMSO) to create a

stock solution, which is then serially diluted to obtain a range of test concentrations.

Assay Setup: In a 96-well microtiter plate, a defined number of parasites (e.g., 2 x 10^4

cells/mL) are added to each well containing the serially diluted acoziborole. Control wells

with no drug and wells with a known trypanocidal drug are included.

Incubation: The plates are incubated for a specified period, typically 72 hours, under

standard culture conditions.

Viability Assessment: Parasite viability is assessed using a resazurin-based assay (e.g.,

AlamarBlue). Resazurin is a cell-permeable dye that is reduced by metabolically active cells

to the fluorescent resorufin. The fluorescence intensity is measured using a microplate

reader.

Data Analysis: The fluorescence readings are converted to percentage inhibition relative to

the untreated control. The IC50 value is then calculated by fitting the dose-response data to

a sigmoidal curve using appropriate software.
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Figure 2: Workflow for in vitro susceptibility testing of acoziborole.

In Vivo Efficacy in a Murine Model of HAT
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Objective: To evaluate the efficacy of acoziborole in treating both the early (hemolymphatic)

and late (meningoencephalic) stages of HAT in a mouse model.

General Protocol:

Animal Model: Immunocompetent mice (e.g., BALB/c) are used.

Infection: Mice are infected intraperitoneally with a specific strain of Trypanosoma brucei.

Staging of Infection:

Stage 1 (Early): Treatment is initiated shortly after infection is confirmed by the presence

of parasites in the blood.

Stage 2 (Late): Treatment is initiated at a later time point when parasites have crossed the

blood-brain barrier and are present in the central nervous system. This is often confirmed

by examining the cerebrospinal fluid (CSF) or by the onset of neurological symptoms.

Drug Administration: Acoziborole is administered orally as a single dose or in multiple

doses, depending on the study design.[10] A control group receives the vehicle only.

Monitoring:

Parasitemia: Blood is collected from the tail vein at regular intervals to monitor the number

of parasites using a hemocytometer.

Clinical Signs: Mice are monitored for clinical signs of disease, such as weight loss, ruffled

fur, and neurological symptoms.

Survival: The survival of the mice in each group is recorded.

Cure Assessment: A cure is typically defined as the absence of parasites in the blood and,

for late-stage models, in the CSF for a prolonged period after the end of treatment (e.g., 30-

60 days). Relapse is monitored to assess the sterilizing activity of the drug.
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Figure 3: Workflow for in vivo efficacy testing in a mouse model of HAT.

Conclusion
Acoziborole has demonstrated remarkable efficacy against Trypanosoma brucei gambiense,

the primary cause of HAT, in both preclinical and clinical studies. Its novel mechanism of action,

targeting the essential CPSF3 enzyme, and its single-dose oral formulation position it as a
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potential game-changer in the efforts to eliminate sleeping sickness.[11][12] Further research is

warranted to fully elucidate its activity against other Trypanosoma species of medical and

veterinary importance. The detailed protocols and data presented in this guide are intended to

support the ongoing research and development efforts in the field of trypanosomatid diseases.

Need Custom Synthesis?
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[https://www.benchchem.com/product/b605153#acoziborole-s-activity-against-different-
trypanosoma-species]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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